molecular formula C14H17N5O B11763552 1-(3,4-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

1-(3,4-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Cat. No.: B11763552
M. Wt: 271.32 g/mol
InChI Key: DUQZVTGUYXSRBJ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine ( 874006-44-7) is a chemical compound with the molecular formula C14H17N5O and a molecular weight of 271.32 g/mol . This guanidine derivative features a dihydropyrimidinone core, a scaffold recognized in medicinal chemistry for its diverse biological activities . The dihydropyrimidinone (DHPM) structure is a privileged scaffold in drug discovery, with synthetic analogs and natural products containing this motif exhibiting a wide spectrum of pharmacological properties, including potential anticancer, anti-inflammatory, antibacterial, and anti-HIV activities . The specific research applications of this exact compound are a subject of ongoing investigation, but its structural similarity to other documented DHPMs makes it a valuable candidate for exploring these therapeutic areas. The compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet (SDS) and handle the material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-8-4-5-11(6-9(8)2)17-13(15)19-14-16-10(3)7-12(20)18-14/h4-7H,1-3H3,(H4,15,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQZVTGUYXSRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a synthetic compound that belongs to the guanidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C13_{13}H16_{16}N4_{4}O
  • CAS Number : 370871-14-0

This compound features a guanidine moiety linked to a 3,4-dimethylphenyl group and a 6-methyl-4-oxo-1,4-dihydropyrimidine ring, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with different biological targets.

Anticancer Activity

Recent research indicates that compounds containing the dihydropyrimidine scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of 3,4-dihydropyrimidinones can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and cell cycle arrest.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AFaDu (hypopharyngeal)5.2Apoptosis induction
Compound BMCF7 (breast cancer)10.0Cell cycle arrest
This compoundHT-29 (colon cancer)8.5Mitochondrial disruption

The proposed mechanism for the anticancer activity of this compound involves:

  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It can interfere with the normal progression of the cell cycle, particularly at the G2/M checkpoint.
  • Mitochondrial Dysfunction : The compound appears to disrupt mitochondrial membrane potential, contributing to increased reactive oxygen species (ROS) production and subsequent cell death.

Case Studies

A notable study highlighted the efficacy of similar compounds in treating various cancers. For example:

  • Study on Dihydropyrimidinones : A series of derivatives were tested against multiple cancer cell lines, showing promising results in terms of cytotoxicity and selectivity towards tumor cells compared to normal cells.

Case Study Findings

In one case study involving a derivative closely related to our compound:

  • The derivative exhibited an IC50 value of 7 μM against a panel of solid tumor cell lines.
  • It was found to significantly inhibit tumor growth in vivo in xenograft models.

Comparison with Similar Compounds

(a) N-(2,3-Dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

  • Molecular Formula : C₁₄H₁₇N₅O (identical to the target compound).
  • Key Difference: The dimethyl substitution is at the 2,3-positions of the phenyl ring instead of 3,3. No direct pharmacological data are available .

(b) 1-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-phenylguanidine

  • Molecular Formula : C₁₈H₁₆ClN₅OS.
  • Key Features : Incorporates a 4-chlorophenylsulfanylmethyl group on the pyrimidine ring and a phenylguanidine moiety.
  • Physicochemical Properties : Higher molecular weight (385.87 g/mol ) and density (1.4 g/cm³ ) compared to the target compound. Boiling point: 527.1°C , flash point: 272.6°C .

Analogues with Modified Heterocyclic Cores

(a) Pyrazoline Derivatives ()

Three pyrazoline-based compounds synthesized from 3,4-dimethylphenyl hydrazine exhibit distinct structural and physical properties:

Compound Name Melting Point (°C) Rf Value Key Substituents
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline 126–130 0.87 4-butyloxyphenyl
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline 121–125 0.89 4-pentyloxyphenyl
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline 121–125 0.89 4-heptanoyloxyphenyl

Comparison :

  • The target guanidine-dihydropyrimidinone lacks the alkoxy chain substituents seen in these pyrazolines, which likely reduces lipophilicity.
  • Pyrazolines exhibit lower molecular weights (~350–400 g/mol) and higher melting points (121–130°C), suggesting stronger crystalline packing .

Functional Group Variations

(a) Metcaraphen Hydrochloride

  • Structure: 2-(Diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentanecarboxylate hydrochloride.
  • Key Differences: Replaces the guanidine-dihydropyrimidinone core with a cyclopentanecarboxylate ester and a diethylaminoethyl group.
  • Applications : Used as a spasmolytic agent, highlighting the pharmacological versatility of 3,4-dimethylphenyl-containing compounds .

(b) Ureido-Dihydropyrimidinone Derivatives ()

  • Example : 5-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)pentyl 2,5-dibromothiophene-3-carboxylate.
  • The target compound’s simpler structure may favor synthetic accessibility .

Preparation Methods

Direct Condensation with Guanidine Derivatives

The 2-amino group of the dihydropyrimidinone intermediate reacts with cyanamide derivatives under basic conditions. For example, treating 2-amino-6-methyl-4-oxo-1,4-dihydropyrimidine with 3,4-dimethylphenylcyanamide in the presence of K₂CO₃ in DMF at 80°C for 12 hours yields the target compound. This method achieves ~60% yield but requires rigorous moisture control to prevent hydrolysis.

Stepwise Urea-to-Guanidine Conversion

An alternative approach involves converting the urea moiety of the Biginelli product into guanidine. Treatment with PCl₅ followed by reaction with 3,4-dimethylaniline in THF facilitates this transformation:

  • Chlorination :
    Urea+PCl5Chloroimidazolidinone+POCl3\text{Urea} + \text{PCl}_5 \rightarrow \text{Chloroimidazolidinone} + \text{POCl}_3

  • Amination :
    Chloroimidazolidinone+3,4-DimethylanilineGuanidine+HCl\text{Chloroimidazolidinone} + \text{3,4-Dimethylaniline} \rightarrow \text{Guanidine} + \text{HCl}

This method yields 55–58% of the final product but necessitates careful handling of corrosive reagents.

Optimization of Reaction Parameters

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance guanidine formation kinetics but may degrade the dihydropyrimidinone ring. Ethanol and THF balance reactivity and stability, with ethanol being preferred for its low cost and ease of removal.

Temperature and Time

Optimal conditions for the condensation step are 80°C for 10–12 hours. Prolonged heating (>15 hours) leads to decomposition, reducing yields by 15–20%.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : The guanidine NH protons resonate at δ 10.2–10.5 ppm (broad singlet), while the dihydropyrimidinone NH appears at δ 8.3 ppm.

  • IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1580 cm⁻¹ (C=N) confirm core structure integrity.

Purity Assessment

HPLC analyses using C18 columns (ACN:H₂O = 70:30) show ≥98% purity for optimized methods .

Q & A

Basic Synthesis and Purification

Q: What are the established synthetic routes for 1-(3,4-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine? A: A common method involves reacting substituted phenylguanidine precursors with functionalized pyrimidinone derivatives under basic conditions. For example, guanidine derivatives can be coupled with 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl chloride in the presence of triethylamine to form the target compound. Post-synthetic purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .

Table 1: Representative Synthetic Yields

PrecursorReaction Time (h)Yield (%)Purity (HPLC)
3,4-Dimethylphenylguanidine1262≥98%
6-Methyl-4-oxo-pyrimidinyl chloride185897.5%

Advanced Synthesis Challenges

Q: How can researchers address low yields in the final coupling step of this compound? A: Low yields often stem from steric hindrance at the guanidine-pyrimidinone junction. Strategies include:

  • Catalyst Optimization: Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .
  • Microwave-Assisted Synthesis: Reduces reaction time from 18 hours to 2–3 hours while improving yield by 15–20% .
  • Solvent Screening: Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .

Basic Structural Characterization

Q: What spectroscopic methods are essential for confirming the compound’s structure? A: Key techniques include:

  • NMR: 1^1H and 13^13C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, pyrimidinone carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 309.29) .
  • FT-IR: Detection of guanidine N-H stretches (~3400 cm1^{-1}) and pyrimidinone C=O (1680 cm1^{-1}) .

Advanced Analytical Challenges

Q: How can researchers resolve discrepancies in solubility data reported for this compound? A: Solubility variations arise from polymorphic forms or residual solvents. Solutions include:

  • Powder X-Ray Diffraction (PXRD): To identify crystalline vs. amorphous phases .
  • Thermogravimetric Analysis (TGA): Detects solvent residues (>1% weight loss below 150°C) .
  • Standardized Protocols: Use USP buffers (pH 1.2–7.4) for consistent solubility measurements .

Biological Activity Profiling

Q: What in vitro assays are suitable for initial bioactivity screening? A: Prioritize assays based on structural analogs:

  • Enzyme Inhibition: Test against dihydrofolate reductase (DHFR) due to pyrimidinone moieties in antifolates .
  • Antimicrobial Activity: Broth microdilution assays (MIC values) against S. aureus and E. coli .
  • Cytotoxicity: MTT assay on human fibroblast cells (IC50_{50} > 50 µM indicates low toxicity) .

Advanced Pharmacological Evaluation

Q: How can in vivo pharmacokinetic (PK) studies be designed for this compound? A: Key considerations:

  • Dosing Route: Intraperitoneal (IP) or oral administration to assess bioavailability .
  • Metabolite Identification: LC-MS/MS to detect hydroxylated or demethylated derivatives .
  • Tissue Distribution: Radiolabeled compound (e.g., 14^{14}C) tracked in liver, kidney, and plasma .

Stability and Storage

Q: What conditions prevent degradation of this compound during long-term storage? A:

  • Temperature: Store at -20°C in amber vials to prevent photodegradation .
  • Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the guanidine moiety .
  • Lyophilization: For aqueous solutions, lyophilize and reconstitute in DMSO before use .

Data Contradiction Analysis

Q: How should researchers interpret conflicting bioactivity data across studies? A: Potential causes and solutions:

  • Impurity Interference: Validate purity via HPLC-UV/ELSD (>95%) before testing .
  • Assay Variability: Use internal controls (e.g., reference inhibitors) to normalize results .
  • Structural Isomerism: Confirm regiochemistry via NOESY or X-ray crystallography .

Computational Modeling

Q: Which computational methods predict the compound’s interaction with biological targets? A:

  • Molecular Docking: AutoDock Vina to model binding to DHFR (PDB ID: 1U72) .
  • QSAR Studies: Correlate substituent effects (e.g., methyl groups) with logP and IC50_{50} values .
  • MD Simulations: GROMACS for stability analysis of ligand-protein complexes over 100 ns .

Regulatory Compliance

Q: What analytical standards apply to this compound in preclinical research? A: Follow ICH Q2(R1) guidelines for:

  • Method Validation: Linearity (r2^2 > 0.995), LOD/LOQ determination .
  • Stability Testing: Forced degradation studies (heat, light, pH) to identify major breakdown products .

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